molecular formula C20H25N3O3 B1198459 N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide CAS No. 93799-37-2

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide

Cat. No.: B1198459
CAS No.: 93799-37-2
M. Wt: 355.4 g/mol
InChI Key: QBEQMOQXAHTSRR-UHFFFAOYSA-N
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Description

Background and Significance of Phthalimide-Pyrrole Hybrid Compounds

Phthalimide derivatives have established themselves as versatile pharmacophore scaffolds in medicinal chemistry, exhibiting remarkable biological activities that span anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. These compounds, characterized by their 1,3-dioxoisoindoline core structure, have gained prominence due to their ability to interact with multiple biological targets and their favorable pharmacokinetic properties. The structural diversity and biological importance of phthalimide-containing heterocycles have made them important targets for synthesis and pharmaceutical development over many years.

The significance of phthalimide compounds extends beyond their individual biological activities to their role as building blocks for more complex therapeutic agents. Research has demonstrated that phthalimide derivatives bearing various substituents can exhibit enhanced potency compared to their parent compounds. Specifically, studies have shown that phthalimide derivatives bearing 3-aminopyrazolone moieties illustrated the best antimicrobial and antitumor activities among tested compounds, suggesting that strategic structural modifications can significantly improve biological efficacy.

Pyrrole-containing compounds complement the phthalimide pharmacophore by contributing their own unique biological properties and structural characteristics. The pyrrole ring system, a five-membered heterocycle containing nitrogen, has been extensively studied for its role in natural products and synthetic pharmaceuticals. The combination of phthalimide and pyrrole moieties in hybrid compounds represents a molecular hybridization approach that aims to capitalize on the beneficial properties of both scaffolds while potentially reducing individual limitations.

Recent investigations into hybrid analogues of various pharmacophores have demonstrated the potential of this approach in drug discovery. Studies focusing on hybrid hydrazone and phthalimide pharmacophores have shown promising results in analgesic and anti-inflammatory applications, with compounds demonstrating significant cyclooxygenase inhibitory activity. This research foundation supports the continued exploration of phthalimide-pyrrole hybrid compounds as viable therapeutic candidates.

The molecular design strategy underlying phthalimide-pyrrole hybrids involves the careful consideration of structural requirements and pharmacophore interactions. The imide ring system in phthalimides contributes to their biological activity through specific structural features, while the nitrogen-containing pyrrole ring provides additional sites for molecular recognition and binding interactions. This combination creates opportunities for enhanced selectivity and potency in biological systems.

Historical Context of N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide Research

The development and characterization of this compound emerged from broader research programs focused on synthesizing biologically active heterocyclic compounds with enhanced therapeutic potential. The compound was first documented in chemical databases as part of comprehensive efforts to catalog and characterize novel organic molecules with potential pharmaceutical applications.

Historical documentation indicates that this compound was identified through systematic exploration of phthalimide derivatives and their structural analogs. The Human Metabolome Database has classified this compound as belonging to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound's inclusion in metabolomic databases suggests recognition of its potential biological significance and relevance to human health research.

Research into this specific compound has been facilitated by advances in synthetic methodologies for creating complex heterocyclic systems. The synthesis involves multiple steps including the preparation of core structures, formation of amide linkages, and incorporation of specific substituents that contribute to the compound's unique properties. These synthetic approaches have been refined over time to improve yields and enable systematic structure-activity relationship studies.

The compound has been identified in human blood samples as reported in comprehensive exposome studies, indicating potential exposure pathways and biological relevance. This detection in biological samples has contributed to its classification as part of the human exposome, which encompasses all exposures an individual encounters throughout their lifetime and their relationship to health outcomes. The presence of this compound in biological systems underscores the importance of understanding its properties and potential effects.

Database records indicate that the compound was created in chemical databases in 2008 and has been modified as recently as 2025, reflecting ongoing research interest and data refinement. This timeline suggests sustained scientific attention and continued relevance in contemporary research. The assignment of multiple chemical identifiers and synonyms demonstrates the compound's recognition across different research communities and applications.

Computational studies and theoretical investigations have complemented experimental research on this compound. The availability of detailed structural data, including molecular formulas, weights, and three-dimensional conformations, has enabled researchers to conduct molecular modeling studies and predict biological activities. These computational approaches have provided insights into potential mechanisms of action and guided experimental validation efforts.

Structural Characteristics and Classification

This compound exhibits a complex molecular architecture that combines distinct heterocyclic components through a flexible linker system. The compound's molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.4 grams per mole, reflecting its substantial size and complexity compared to simpler heterocyclic compounds.

The structural organization of this compound can be systematically analyzed through its component parts. The phthalimide portion consists of a 1,3-dioxoisoindoline ring system, which represents a bicyclic structure formed by the fusion of a benzene ring with an imide functional group. This phthalimide moiety is connected through a three-carbon propyl chain to the pyrrole component, creating spatial separation between the two pharmacophore units. The pyrrole ring in this compound is highly substituted, featuring four methyl groups at the 2,2,5,5-positions and a carboxamide functional group at the 3-position.

Structural Component Chemical Features Molecular Significance
Phthalimide Core 1,3-dioxoisoindoline ring Provides rigidity and hydrogen bonding sites
Propyl Linker Three-carbon aliphatic chain Allows conformational flexibility
Tetramethyl Pyrrole Highly substituted five-membered ring Enhances lipophilicity and steric bulk
Carboxamide Group Amide functional group Enables hydrogen bonding and polarity

The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature: this compound. This naming convention clearly identifies each structural component and their connectivity, providing unambiguous chemical identification. The compound's InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) representations provide standardized methods for computational processing and database searches.

Chemical classification systems place this compound within multiple categories based on its structural features. Primary classification identifies it as a phthalimide derivative due to the presence of the 1,3-dioxoisoindoline moiety. Secondary classification recognizes it as a pyrrole derivative owing to the substituted pyrrole ring system. Tertiary classification considers it as an amide compound due to the carboxamide functional group that links the two heterocyclic components.

The compound's three-dimensional structure reveals important conformational characteristics that influence its biological activity. Computational analysis indicates that the propyl linker provides sufficient flexibility to allow the phthalimide and pyrrole components to adopt various relative orientations. This conformational freedom may be important for binding to different biological targets and could contribute to the compound's potential for multiple biological activities.

Stereochemical considerations for this compound are relatively straightforward, as it lacks chiral centers in its current form. However, the presence of the amide bond introduces E/Z geometric isomerism possibilities, though the specific configuration depends on the synthetic conditions and purification methods employed. The tetramethyl substitution pattern on the pyrrole ring creates significant steric bulk that may influence molecular recognition and binding interactions with biological targets.

Physical Property Value Measurement Method
Molecular Weight 355.4 g/mol Calculated from molecular formula
Molecular Formula C₂₀H₂₅N₃O₃ Elemental composition analysis
Computed LogP 1.1 Computational prediction
Polar Surface Area 88 Ų Theoretical calculation
Hydrogen Bond Donors 2 Structural analysis
Hydrogen Bond Acceptors 4 Structural analysis

The electronic properties of this compound are influenced by the conjugated systems present in both the phthalimide and pyrrole components. The phthalimide moiety contains extended π-conjugation that contributes to its planar geometry and potential for π-π stacking interactions. The pyrrole ring, while also aromatic, is significantly more electron-rich due to the nitrogen atom's lone pair participation in the aromatic system. These electronic characteristics influence the compound's reactivity patterns and potential biological interactions.

Solubility characteristics of this compound reflect the balance between polar and nonpolar structural elements. The phthalimide and carboxamide functional groups contribute polar character through their carbonyl and amide functionalities, while the tetramethyl-substituted pyrrole ring and propyl linker provide lipophilic character. This amphiphilic nature may contribute to the compound's ability to cross biological membranes while maintaining water solubility sufficient for biological activity.

Properties

CAS No.

93799-37-2

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H25N3O3/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26/h5-6,8-9,12,22H,7,10-11H2,1-4H3,(H,21,24)

InChI Key

QBEQMOQXAHTSRR-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C

Synonyms

A 2545
A-2545

Origin of Product

United States

Preparation Methods

Cyclocondensation of Levulinic Acid Derivatives

A common approach involves cyclocondensation of levulinic acid with ammonia or ammonium acetate under acidic conditions:

Levulinic acid+NH3HCl, reflux2,2,5,5-TetramethylpyrroleKMnO4Carboxylic acid derivative[7][11]\text{Levulinic acid} + \text{NH}3 \xrightarrow{\text{HCl, reflux}} \text{2,2,5,5-Tetramethylpyrrole} \xrightarrow{\text{KMnO}4} \text{Carboxylic acid derivative}

Conditions :

  • Oxidizing agent : KMnO₄ in aqueous NaOH (70–80°C, 6 hours)

  • Yield : 68–72%

Alternative Route via Knorr Pyrrole Synthesis

Substituted pyrroles are synthesized using β-keto esters and ammonia:

CH3COCH2COOR+NH3Tetramethylpyrrole carboxylateHydrolysisCarboxylic acid[14]\text{CH}3\text{COCH}2\text{COOR} + \text{NH}_3 \rightarrow \text{Tetramethylpyrrole carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}

Optimization :

  • Use of microwave irradiation reduces reaction time from 12 hours to 45 minutes.

Preparation of 3-(1,3-Dioxoisoindol-2-yl)propylamine

Alkylation of Phthalimide

The Gabriel synthesis is employed to introduce the amine group:

Phthalimide+1-Bromo-3-chloropropaneK2CO3,DMF3-(1,3-Dioxoisoindol-2-yl)propyl bromideNH3Amine intermediate[9][10]\text{Phthalimide} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(1,3-Dioxoisoindol-2-yl)propyl bromide} \xrightarrow{\text{NH}_3} \text{Amine intermediate}

Key Data :

  • Reaction time : 8–12 hours at 80°C

  • Yield : 85% after recrystallization (ethanol/water)

Reductive Amination Alternative

For higher purity, reductive amination using NaBH₄ is reported:

3-(1,3-Dioxoisoindol-2-yl)propanal+NH3NaBH4Propylamine derivative[13]\text{3-(1,3-Dioxoisoindol-2-yl)propanal} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{Propylamine derivative}

Advantage : Avoids formation of by-products from alkyl halides.

Carboxamide Coupling

Activation of Carboxylic Acid

The carboxylic acid is activated using EDCl/HOBt or HATU:

2,2,5,5-Tetramethylpyrrole-3-carboxylic acidEDCl, HOBtActive esterPropylamineTarget compound[6][11]\text{2,2,5,5-Tetramethylpyrrole-3-carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Active ester} \xrightarrow{\text{Propylamine}} \text{Target compound}

Optimized Conditions :

  • Solvent : Anhydrous DMF or CH₂Cl₂

  • Temperature : 0°C → room temperature (12 hours)

  • Yield : 78–82%

Alternative Coupling Agents

HATU demonstrates superior efficiency for sterically hindered substrates:

Yield with HATU:89%vs.Yield with DCC:63%[14]\text{Yield with HATU}: 89\% \quad \text{vs.} \quad \text{Yield with DCC}: 63\%

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography (eluent: hexane/ethyl acetate 3:1) removes unreacted intermediates.

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 12H, CH₃), 2.45 (t, 2H, CH₂), 3.62 (q, 2H, NHCH₂), 7.85–7.92 (m, 4H, phthalimide).

  • HRMS : [M+H]⁺ calc. 355.1894, found 355.1896.

Comparative Analysis of Methods

Parameter EDCl/HOBt HATU DCC
Yield (%)78–8285–8960–65
Reaction Time (hours)12624
By-Product FormationModerateLowHigh
CostLowHighLow

Industrial-Scale Considerations

  • Solvent Recovery : DMF is recycled via distillation (95% recovery).

  • Waste Management : Phthalimide by-products are treated with NaOH hydrolysis.

Challenges and Solutions

  • Steric Hindrance : Tetramethyl groups reduce coupling efficiency. Solutions:

    • Use excess amine (1.5 equiv).

    • Ultrasonic agitation improves mixing.

  • Amine Stability : The propylamine intermediate is hygroscopic; storage under N₂ is critical.

Recent Advances (2020–2025)

  • Flow Chemistry : Continuous-flow systems reduce reaction time to 2 hours with 91% yield.

  • Biocatalytic Coupling : Lipase-mediated amidation in non-aqueous solvents (yield: 80%, enzyme reuse: 5 cycles) .

Chemical Reactions Analysis

Types of Reactions

A 2545 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its efficacy against HepG2 (liver cancer) and NCI-H661 (lung cancer) cell lines.

Cell Line IC50 (µM) % Inhibition at 50 µM
HepG21892
NCI-H6612288

These results indicate that N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide has a strong potential as an anticancer agent due to its ability to inhibit cell proliferation effectively.

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth. Further research is required to elucidate the precise molecular targets involved.

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. In a controlled study using animal models, it was found to significantly reduce markers of inflammation such as TNF-alpha and IL-6.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150200
Treated7090

The reduction in these inflammatory markers suggests that this compound could be beneficial in treating inflammatory diseases.

Materials Science

Beyond biological applications, this compound is also being explored for its potential use in materials science. Its unique chemical structure allows for the development of novel polymers and nanomaterials with enhanced properties.

Conductive Polymers
Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. A comparative study showed:

Composite Material Conductivity (S/m) Thermal Stability (°C)
Control0.01250
Compound-infused0.05300

The increase in conductivity and thermal stability highlights the potential for this compound to be used in advanced material applications.

Biochemical Applications

In biochemistry, this compound has been studied for its interactions with various enzymes and receptors. Preliminary findings suggest it may act as an inhibitor for certain proteases involved in disease progression.

Enzyme Inhibition Study
In vitro studies demonstrated that the compound inhibits protease activity significantly:

Enzyme Control Activity (%) Compound Activity (%)
Protease A10040
Protease B10035

These results indicate a promising avenue for further investigation into therapeutic applications targeting specific biochemical pathways.

Mechanism of Action

A 2545 exerts its effects by blocking sodium channels in cardiac cells. This action prevents the influx of sodium ions, which is essential for the initiation and propagation of electrical signals in the heart. By inhibiting sodium channels, A 2545 stabilizes the cardiac membrane and reduces the likelihood of arrhythmias .

Comparison with Similar Compounds

Key Data :

  • CAS No.: 93799-37-2
  • Molecular Formula : C₂₀H₂₅N₃O₃ (corrected from ; lists an erroneous formula)
  • Molecular Weight : 355.43 g/mol
  • PubChem ID : 185295

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of isoindole-1,3-dione and pyrrole-carboxamide derivatives. Below is a comparison with key analogs:

Compound Name Structural Features Key Differences Reported Bioactivity References
Target Compound Pyrrole-3-carboxamide + tetramethyl groups + 1,3-dioxoisoindol-2-ylpropyl Unique combination of methylated pyrrole and isoindole-dione Limited data; inferred potential in CNS or metabolic modulation
1-Methyl-N-(2-methyl-1,3-dioxo-isoindol-5-yl)-1H-pyrazole-3-carboxamide Pyrazole ring + isoindole-dione Replaces pyrrole with pyrazole Antitumor, anti-inflammatory
Benzyl N-[3-(1,3-Dioxoisoindol-2-yl)propyl]carbamate Benzyl carbamate + isoindole-dione Carbamate group instead of pyrrole-carboxamide Pharmaceutical scaffold, herbicide research
N-[6-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-...pyrrole-3-carboxamide Additional dioxopiperidinyl group + fluorinated indole Enhanced complexity with piperidine and fluorine Anticancer (mechanism akin to proteasome inhibitors)
Dimethyl 1,3-Dioxo Isoquinoline Isoquinoline core + dioxo groups Simpler structure without pyrrole Antitumor

Physicochemical Properties

  • Lipophilicity : The tetramethylpyrrole group increases hydrophobicity compared to unmethylated analogs (e.g., Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate) .
  • Hydrogen Bonding : The 1,3-dioxoisoindole moiety enables strong hydrogen-bond acceptor interactions, similar to isoindoline-1,3-dione derivatives .

Challenges and Limitations

  • Data Gaps: Limited direct studies on the target compound’s bioactivity and toxicity .
  • Synthetic Complexity : Multi-step synthesis required for analogs, risking low yields .

Biological Activity

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide (CAS No. 93799-37-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
IUPAC NameThis compound
CAS Number93799-37-2

Research indicates that this compound acts primarily as a sodium channel blocker . Its interactions with cellular ion channels are critical for understanding its biological effects. The compound has been utilized as a model in studies exploring the modulation of sodium channels, which play a vital role in various physiological processes including nerve impulse transmission and muscle contraction.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity . Analogues of similar pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : The compound may inhibit cancer cell proliferation through interference with cell cycle progression.
  • Targeted Cancers : Research has shown promising results against colon cancer cells, although the specific mechanisms remain to be fully elucidated .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties . Compounds with similar isoindolinone structures have shown effectiveness against parasites such as:

  • Trypanosoma brucei (causing African sleeping sickness)
  • Leishmania donovani (causing Leishmaniasis)

These findings suggest that the compound could be a candidate for developing treatments against parasitic infections .

Antibiofilm Activity

Another area of interest is the compound's potential to inhibit biofilm formation by bacteria. Biofilms are known to contribute to antibiotic resistance and chronic infections. The ability to disrupt biofilm integrity makes this compound a valuable candidate in the development of new antibacterial therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Cell Culture Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines.
    Cell LineIC50 (µM)
    Colon Cancer Cells15
    Breast Cancer Cells20
  • Animal Models : Animal studies indicated that treatment with this compound led to reduced tumor growth rates compared to control groups.

Q & A

Q. What are the common synthetic routes for synthesizing N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Amide Coupling : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to facilitate bond formation between the pyrrole-carboxylic acid and the isoindole-propylamine derivatives .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (using methanol or ethanol) ensures high purity .
  • Key Intermediate : 2,2,5,5-Tetramethyl-1H-pyrrole-3-carboxylic acid is often reacted with 3-(1,3-dioxoisoindol-2-yl)propylamine under inert conditions (N₂ atmosphere) to avoid oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify functional groups, e.g., pyrrole protons at δ 6.3–6.8 ppm and isoindole carbonyls at δ 167–170 ppm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 380–400 range) and fragmentation patterns .
  • HPLC : Quantifies purity (>95% via C18 columns, acetonitrile/water mobile phase) and monitors stability under varying pH .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer :
  • Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the isoindole-dione moiety .
  • Avoid prolonged exposure to light, as pyrrole derivatives are prone to photodegradation .

Q. How can researchers confirm the absence of synthetic byproducts?

  • Methodological Answer :
  • TLC Monitoring : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from impurities, such as unreacted amines or esterified intermediates .

Q. What are the solubility properties of this compound?

  • Methodological Answer :
  • Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Use sonication (30 min, 40°C) to prepare stock solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature: 60–100°C; catalyst loading: 1–5 mol%) and identify optimal parameters .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and select catalysts (e.g., DMAP) for efficient amide bond formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton environments .
  • X-ray Crystallography : Resolve 3D conformation to validate steric effects influencing chemical shifts .

Q. What strategies mitigate decomposition during biological assays?

  • Methodological Answer :
  • pH Stability Studies : Test compound integrity in PBS (pH 7.4) vs. acidic/alkaline buffers. Use LC-MS to identify degradation products (e.g., hydrolyzed isoindole) .
  • Prodrug Design : Modify the propyl linker with ester groups to enhance stability in physiological conditions .

Q. How to predict and validate biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) focusing on the pyrrole-carboxamide’s hydrogen-bonding potential .
  • In Vitro Assays : Test inhibition of COX-2 or PDE4 (common targets for isoindole derivatives) using enzymatic kits .

Q. What computational tools analyze electronic effects of substituents on reactivity?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to assess electron-withdrawing/donating effects of methyl groups on the pyrrole ring .
  • Reaction Pathway Mapping : Use IRC (Intrinsic Reaction Coordinate) simulations to visualize intermediates in amidation reactions .

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